molecular formula C19H30N2O2S B2479021 2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide CAS No. 2320535-67-7

2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide

Cat. No. B2479021
CAS RN: 2320535-67-7
M. Wt: 350.52
InChI Key: YSPMBOPLHBHFMT-UHFFFAOYSA-N
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Description

2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a chemical compound that is widely used in scientific research. It is a piperidine-based compound that has shown great potential in various studies due to its unique properties.

Scientific Research Applications

2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide has been used in various scientific research applications. It has been shown to have potential in the treatment of cancer, Parkinson's disease, and Alzheimer's disease. It has also been used in studies related to pain management and addiction treatment.

Mechanism of Action

The mechanism of action of 2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of certain neurotransmitters and cytokines, which can have a positive effect on various diseases and conditions.
Biochemical and Physiological Effects:
2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to have a positive effect on memory and cognitive function.

Advantages and Limitations for Lab Experiments

2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a highly selective compound, which means that it can target specific enzymes and receptors in the body. This makes it an ideal compound for studying the mechanisms of various diseases and conditions. One of the limitations is that it can be difficult to synthesize, which can make it expensive and time-consuming to use in lab experiments.

Future Directions

There are several future directions for the use of 2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide in scientific research. One direction is to continue studying its potential in the treatment of cancer, Parkinson's disease, and Alzheimer's disease. Another direction is to explore its potential in the treatment of other diseases and conditions, such as addiction and pain management. Additionally, further research could be done to better understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a promising compound that has shown great potential in various scientific research applications. Its unique properties make it an ideal compound for studying the mechanisms of various diseases and conditions. While there are limitations to its use in lab experiments, its advantages make it a valuable tool for researchers. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis method of 2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a complex process that involves several steps. The first step involves the reaction of tert-butylsulfanylacetaldehyde with piperidine in the presence of a base. This reaction results in the formation of 2-(tert-butylsulfanylmethyl)piperidine. The next step involves the reaction of 2-(tert-butylsulfanylmethyl)piperidine with 4-methoxybenzyl chloride in the presence of a base. This reaction results in the formation of 2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide.

properties

IUPAC Name

2-(tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2S/c1-19(2,3)24-14-16-7-5-6-12-21(16)18(22)20-13-15-8-10-17(23-4)11-9-15/h8-11,16H,5-7,12-14H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPMBOPLHBHFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(tert-butylsulfanyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide

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